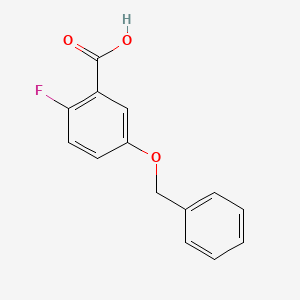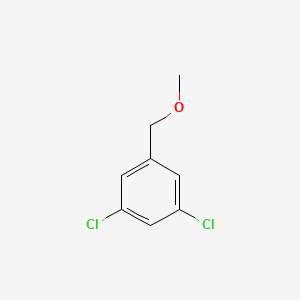![molecular formula C15H30BrO5P B6322472 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid CAS No. 1095957-23-5](/img/structure/B6322472.png)
11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is a chemical compound with the molecular formula C15H30BrO5P and a molecular weight of 401.28 g/mol . It is known for its applications in various fields, including chemistry and industry. The compound appears as a white to light yellow powder or crystal and is sensitive to moisture .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid typically involves the esterification of 2-bromo-2-methylpropanoic acid with 11-phosphonoundecanol. The reaction is carried out under inert gas conditions to prevent moisture interference . The reaction conditions include maintaining a temperature range of 63°C to 67°C, which is the melting point of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is stored under inert gas to maintain its stability and prevent degradation due to moisture .
Analyse Chemischer Reaktionen
Types of Reactions
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Hydrolysis Conditions: Acidic or basic conditions are used for hydrolysis, typically involving hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phosphonic acids can be formed.
Hydrolysis Products: The hydrolysis of the ester bond yields 2-bromo-2-methylpropanoic acid and 11-phosphonoundecanol.
Wissenschaftliche Forschungsanwendungen
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 11-[(2-bromo-2-methylpropanoyl)oxy]undecylphosphonic acid involves its interaction with molecular targets through its phosphonic acid group. This group can form strong bonds with metal ions and other electrophilic centers, making it useful in various chemical reactions and applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-2-methylpropanoic acid 11-phosphonoundecyl ester
- 11-[(2-Bromoisobutanoyl)oxy]undecyl-1-phosphonic acid
Uniqueness
11-[(2-Bromo-2-methylpropanoyl)oxy]undecylphosphonic acid is unique due to its specific structure, which combines a brominated ester with a phosphonic acid group. This combination imparts unique reactivity and properties, making it valuable in specialized applications .
Eigenschaften
IUPAC Name |
11-(2-bromo-2-methylpropanoyl)oxyundecylphosphonic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30BrO5P/c1-15(2,16)14(17)21-12-10-8-6-4-3-5-7-9-11-13-22(18,19)20/h3-13H2,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBFNQWAMVLRANY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCCCCCCCCCCP(=O)(O)O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30BrO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Ethylureido)thiazolo[5,4-b]pyridine-6-boronic acid pinacol ester](/img/structure/B6322393.png)




![(12Z)-11,14-dimethyl-4,11,14,21-tetrazanonacyclo[22.6.6.02,23.04,12.05,10.013,21.015,20.025,30.031,36]hexatriaconta-5,7,9,12,15,17,19,25,27,29,31,33,35-tridecaene](/img/structure/B6322420.png)

![N-[5-(Trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B6322425.png)
![(2S)-3-[tert-butoxycarbonyl(isopropyl)amino]-2-(4-chlorophenyl)propanoic acid](/img/structure/B6322459.png)


![[4-(4-tert-Butoxy-piperidin-1-ylmethyl)-phenyl]-methanol](/img/structure/B6322476.png)
